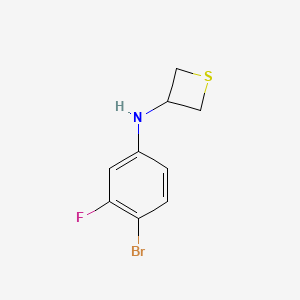
N-(4-Bromo-3-fluorophenyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-3-fluorophenyl)thietan-3-amine is an organic compound characterized by the presence of a thietan ring attached to a 4-bromo-3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-fluorophenyl)thietan-3-amine typically involves the reaction of 4-bromo-3-fluoroaniline with thietan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thietan ring, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-fluorophenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-(4-Iodo-3-fluorophenyl)thietan-3-amine.
Scientific Research Applications
N-(4-Bromo-3-fluorophenyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-Bromo-3-fluorophenyl)thietan-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine and fluorine atoms may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3-methylphenyl)thietan-3-amine
- N-(4-Chloro-3-fluorophenyl)thietan-3-amine
- N-(4-Bromo-3-fluorophenyl)benzenesulfonamide
Uniqueness
N-(4-Bromo-3-fluorophenyl)thietan-3-amine is unique due to the combination of the thietan ring and the 4-bromo-3-fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9BrFNS |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
N-(4-bromo-3-fluorophenyl)thietan-3-amine |
InChI |
InChI=1S/C9H9BrFNS/c10-8-2-1-6(3-9(8)11)12-7-4-13-5-7/h1-3,7,12H,4-5H2 |
InChI Key |
XJIAZOCNTKOJJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)](/img/structure/B12987317.png)
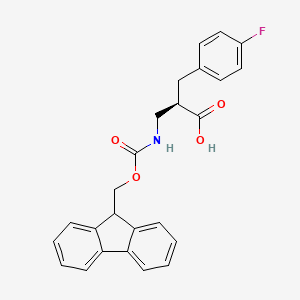
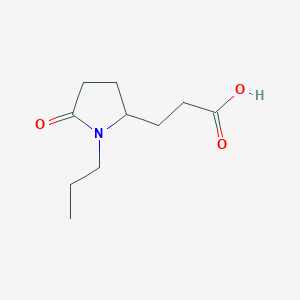
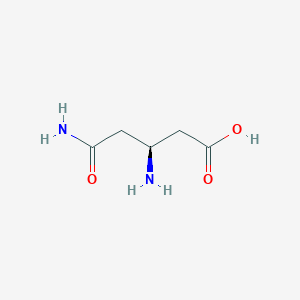

![5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid](/img/structure/B12987334.png)
![(7AR,11aS)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one](/img/structure/B12987335.png)
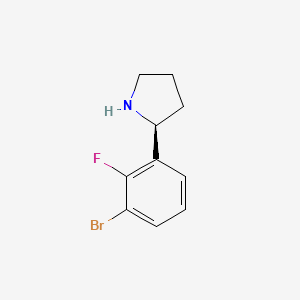
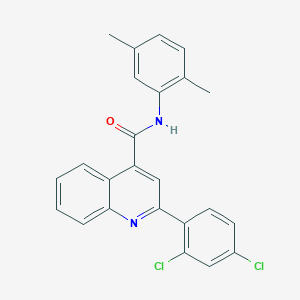
![8-(tert-Butyl) 2'-methyl 2'-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',8-dicarboxylate](/img/structure/B12987352.png)
![2-(4-Bromophenyl)-8-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B12987360.png)
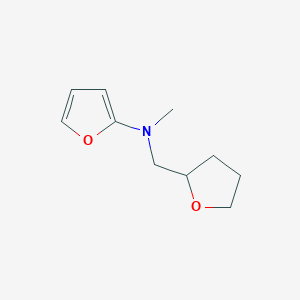

![tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B12987369.png)
